LogP Shift Relative to Non-Fluorinated Analog 1-(5-Methylmorpholin-3-yl)propan-2-one
The replacement of a methyl ketone with a trifluoromethyl ketone in the 3-morpholinyl propan-2-one scaffold increases the calculated partition coefficient by approximately 0.5 log units. 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one has a computed LogP of ~1.8 , compared to a computed AlogP of 1.29 for the non-fluorinated analog 1-(5-methylmorpholin-3-yl)propan-2-one (CAS 1594699-09-8) . This difference of ΔLogP ≈ +0.5 is consistent with the well-characterized lipophilicity-enhancing effect of the trifluoromethyl substituent on adjacent carbonyl compounds [1].
| Evidence Dimension | Partition coefficient (LogP / AlogP) |
|---|---|
| Target Compound Data | Computed LogP ~1.8 |
| Comparator Or Baseline | 1-(5-Methylmorpholin-3-yl)propan-2-one: AlogP = 1.29 |
| Quantified Difference | ΔLogP ≈ +0.5 (+39% increase in log-scale lipophilicity) |
| Conditions | Computational LogP prediction; comparator AlogP from AladdinSci compound database |
Why This Matters
The +0.5 LogP differential enables medicinal chemists to increase membrane permeability without altering the morpholine scaffold, providing a defined lipophilicity increment for fine-tuning ADMET profiles while maintaining constant molecular topology.
- [1] Shcherbatiuk AV, Shyshlyk OS, Yarmoliuk DV, et al. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron. 2013;69(19):3796-3804. doi:10.1016/j.tet.2013.03.035. View Source
